molecular formula C10H13BrClNO B1446457 (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride CAS No. 1260619-16-6

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B1446457
CAS No.: 1260619-16-6
M. Wt: 278.57 g/mol
InChI Key: CBHYADKFFREZNK-HNCPQSOCSA-N
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Description

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO and its molecular weight is 278.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of bromo-substituted pyrrolidine derivatives involves the heterocondensation of corresponding substituted α-bromopropiophenones with pyrrolidinium pyrrolidine-1-carbodithioate, yielding novel compounds characterized by various spectroscopy methods (Sarbu et al., 2019). These synthetic pathways are crucial for developing new chemical entities with potential biological activities.

Biological Activities

Substituted pyrrolidine derivatives, obtained from bromo-substituted pyridines, have shown significant antimicrobial activity against a broad spectrum of bacteria. The minimal inhibitory concentration values for these derivatives indicate their potential as antimicrobial agents, with some derivatives showing high activity levels (Bogdanowicz et al., 2013). This suggests that bromo-substituted pyrrolidine derivatives could be explored further for their therapeutic applications.

Antioxidant Properties

Nitrogen-containing bromophenols, isolated from marine algae, have demonstrated potent scavenging activity against radicals. These compounds, including derivatives of pyrrolidine, exhibit moderate to high antioxidant activities, indicating their potential use in pharmaceutical and food industries as natural antioxidants (Li et al., 2012).

Potential in Drug Discovery

The structural modification of pyrrolidine derivatives to include lipophilic groups has been shown to increase their bioavailability and enhance their growth inhibitory properties against human glioblastoma and melanoma cells. These functionalized pyrrolidines offer a promising avenue for the development of new anticancer agents, highlighting the importance of chemical modifications in drug discovery (Fiaux et al., 2005).

Properties

IUPAC Name

(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.